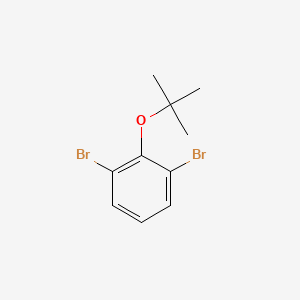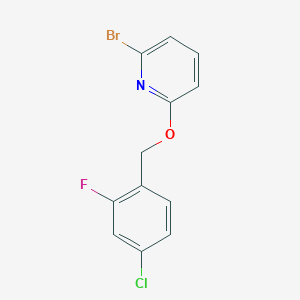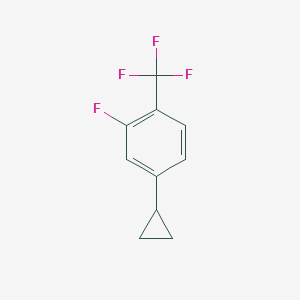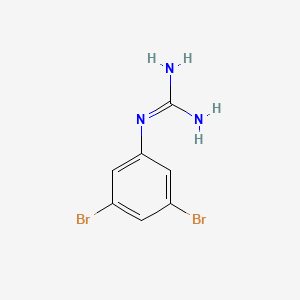
1-(3,5-Dibromophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 3,5-dibromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromophenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dibromophenylamine with cyanamide under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromophenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-(3,5-Dibromophenyl)guanidine has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-(3,5-Dibromophenyl)guanidine can be compared with other similar compounds, such as 1-(3,5-dibromophenyl)pyrrolidine and 3,5-dibromophenyl-functionalized imidazolium salts. While these compounds share structural similarities, this compound is unique in its guanidine group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)pyrrolidine
3,5-Dibromophenyl-functionalized imidazolium salts
This comprehensive overview highlights the significance of 1-(3,5-Dibromophenyl)guanidine in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C7H7Br2N3 |
|---|---|
Molecular Weight |
292.96 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)guanidine |
InChI |
InChI=1S/C7H7Br2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
XYIOFYWCTGPTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


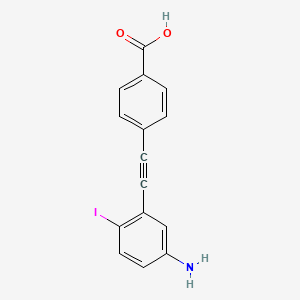
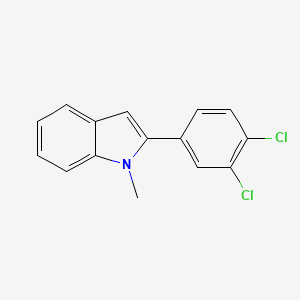

![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
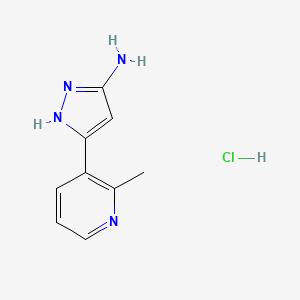
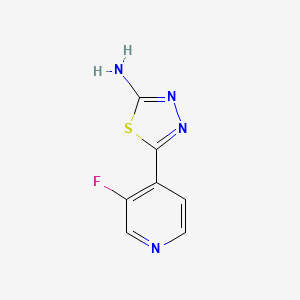
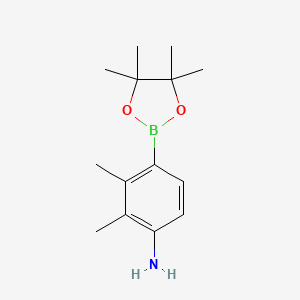
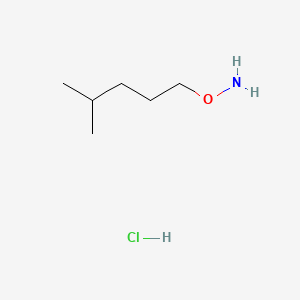

![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
